BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of Pralsetinib:
A Selective RET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BX 667

Cat. No.: B1668164

Abstract

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various
cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, where it is
altered through fusions or activating mutations.[1][2][3] Historically, treatment involved multi-
kinase inhibitors (MKIs) with limited efficacy and significant off-target toxicities.[4][5][6] This
guide details the discovery and development of pralsetinib (formerly BLU-667), a potent, oral,
and highly selective next-generation RET inhibitor designed to overcome the limitations of
previous therapies. We will explore its mechanism of action, preclinical validation, pivotal
clinical trial data, and the experimental methodologies that underpinned its development.

Introduction: The RET Signaling Pathway in
Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal
development of the kidney and the enteric nervous system.[7] The canonical RET signaling
pathway is activated upon the binding of a glial cell-line derived neurotrophic factor (GDNF)
family ligand (GFL) to a GFRa co-receptor.[1] This ligand-receptor complex recruits two RET
monomers, inducing homodimerization and trans-autophosphorylation of key tyrosine residues
within the kinase domain.[1] This activation triggers several downstream signaling cascades,
including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are integral to cell
proliferation, survival, differentiation, and migration.[1][2][3][8]
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In cancer, aberrant, ligand-independent activation of RET is a key oncogenic driver. This
constitutive activation most commonly occurs through two mechanisms:

e Gene Fusions: Chromosomal rearrangements fuse the 3' portion of the RET gene (encoding
the kinase domain) with a 5' partner gene, leading to dimerization and constitutive kinase
activity. KIF5B-RET and CCDC6-RET are common fusions found in NSCLC.[8][9]

o Activating Point Mutations: Specific mutations, particularly in the cysteine-rich and kinase
domains, cause ligand-independent RET dimerization and activation. The RET M918T
mutation is prevalent in medullary thyroid cancer (MTC).[8][9]

These alterations are found in approximately 1-2% of NSCLC cases and a majority of MTC
cases, making RET an attractive therapeutic target.[10] Prior to the development of selective
inhibitors, patients were treated with MKIs like cabozantinib and vandetanib, which inhibit RET
but also target other kinases such as VEGFR.[4][5] This lack of specificity leads to significant
off-target toxicities that often limit dosing and prolonged treatment.[4][5][6]

Discovery and Preclinical Development of

Pralsetinib
A Precision Medicine Approach

Pralsetinib (BLU-667) was designed by Blueprint Medicines to be a highly potent and selective
inhibitor of RET, with activity against both primary oncogenic alterations and anticipated
resistance mutations.[11][12][13] Leveraging a proprietary compound library, the research team
engineered a molecule that could effectively target the ATP-binding pocket of the RET kinase.
[11] A key design goal was to achieve significantly greater selectivity for RET over other
kinases, particularly VEGFR2, to minimize the off-target toxicities associated with earlier MKIs.
[51[11]

In Vitro Profile: Potency and Selectivity

Preclinical studies demonstrated that pralsetinib potently inhibits wild-type RET, common RET
fusions, and activating mutations with sub-nanomolar IC50 values.[11] Importantly, it retained
activity against the V804M "gatekeeper" mutation, which confers resistance to some MKIs.[4] In
cellular assays, pralsetinib inhibited RET phosphorylation and downstream signaling, leading to
decreased viability in cancer cell lines driven by RET alterations.[9] Kinase selectivity profiling
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confirmed its precision, showing significantly lower inhibition of other kinases like VEGFR2,
FGFR2, and JAK2 at clinically relevant concentrations.[9][14][15]

Table 1: In Vitro Potency and Selectivity of Pralsetinib
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In Vivo Efficacy

In xenograft models using human cancer cell lines with RET alterations, orally administered

pralsetinib demonstrated dose-dependent tumor growth inhibition and regression.[17][18]

These studies confirmed that the potent in vitro activity of pralsetinib translated to significant

anti-tumor efficacy in a living system, paving the way for clinical investigation.[9]

Clinical Development: The ARROW Trial

The safety and efficacy of pralsetinib were evaluated in the pivotal Phase I/ll ARROW trial
(NCT03037385), a multi-cohort, open-label study in patients with RET-altered solid tumors.[4]

[10][19][20]
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e Phase | (Dose Escalation): This portion of the study evaluated doses from 30 mg to 600 mg

daily.[4] The maximum tolerated dose was established, and 400 mg once daily was selected

as the recommended Phase Il dose.[4][19]

e Phase Il (Dose Expansion): The efficacy of pralsetinib at 400 mg once daily was assessed

across different cohorts of patients with RET-altered cancers. The primary endpoints were

overall response rate (ORR) and duration of response (DOR), as assessed by a blinded

independent central review.[19][21]

The results from the ARROW trial demonstrated robust and durable clinical responses across

multiple patient populations, leading to its accelerated approval by the FDA for RET fusion-
positive NSCLC in September 2020, followed by approvals for RET-altered thyroid cancers.[4]

[10][12][22]

Table 2: Summary of Efficacy from the ARROW Trial
(RET Fusion-Positive NSCL.C)

Overall Median
. Number of Response Complete Duration of
Patient Cohort .
Patients (n) Rate (ORR) Response (CR) Response
(95% CiI) (DOR) (95% CiI)
Previously ]
. Not Estimable
Treated with
_ 87 57% (46%-68%)  5.7% (15.2 months—
Platinum
NE)
Chemotherapy
9.0 months (6.3
Treatment-Naive 27 70% (50%-86%) 11%

months—NE)

Data based on
the initial FDA
approval dataset.
[10]

Mechanism of Action and Resistance
Molecular Mechanism
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Pralsetinib is an ATP-competitive inhibitor that binds to the ATP-binding site within the RET
kinase domain.[8][23] This binding action prevents the phosphorylation of RET and blocks the
activation of its downstream oncogenic signaling pathways, thereby inhibiting cancer cell
proliferation and survival.[8] X-ray crystallography studies have revealed that pralsetinib and
the related inhibitor selpercatinib utilize an unconventional binding mode. They anchor in the
front cleft and wrap around the gate wall to access the back cleft, a conformation that allows
them to avoid steric hindrance from gatekeeper mutations like V804M.[24][25][26]

Acquired Resistance

Despite the durable responses, acquired resistance to pralsetinib can emerge. The primary
mechanism of on-target resistance is the development of secondary mutations in the RET
kinase domain, specifically at non-gatekeeper residues.[24][27] Mutations at the solvent front
(e.g., GB10C/S/R) and the hinge region (e.g., YBO06C/N) have been identified in patients who
develop resistance to both pralsetinib and selpercatinib.[24][25][26][27] These mutations are
thought to sterically interfere with the unique binding conformation of the drugs.[26]

Key Experimental Protocols

The following protocols are representative of the key methodologies used in the preclinical
evaluation of pralsetinib.

Biochemical RET Kinase Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against purified recombinant RET kinase (wild-type and mutant forms).

o Materials:
o Recombinant human RET kinase domain.

o Kinase Buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClI2, 0.1 mg/mL BSA, 50 uM DTT).
[7]

o ATP (at a concentration near the Km for RET).

o Kinase substrate (e.g., poly(Glu, Tyr) 4:1).
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o Pralsetinib (serially diluted in DMSO).
o ADP-Glo™ Kinase Assay kit (Promega).[7][16][28]
o 384-well white assay plates.

e Procedure:

o Dispense 5 uL of Kinase Buffer containing the RET enzyme into each well of a 384-well
plate.

o Add 50 nL of the serially diluted pralsetinib or DMSO vehicle control.

o Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to
the enzyme.

o Initiate the kinase reaction by adding 5 pL of a solution containing the kinase substrate
and ATP.

o Incubate for 60 minutes at room temperature to allow the reaction to proceed.

o Stop the kinase reaction by adding 5 puL of ADP-Glo™ Reagent. Incubate for 40 minutes at
room temperature to deplete the remaining ATP.[7]

o Add 10 pL of Kinase Detection Reagent to convert the generated ADP to ATP and produce
a luminescent signal. Incubate for 30 minutes at room temperature.[7]

o Measure luminescence using a compatible plate reader.

o Calculate IC50 values by fitting the dose-response data to a four-parameter logistic
equation.[16]

Cell-Based Viability Assay

o Objective: To measure the effect of pralsetinib on the proliferation and viability of cancer cell
lines with known RET alterations.

o Materials:
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o RET-dependent cancer cell lines (e.g., TT cells for RET M918T, LC-2/ad cells for CCDC6-
RET fusion).[16]

o Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
o Pralsetinib (serially diluted).
o CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[16][29]

o 96-well clear-bottom, white-walled plates.

e Procedure:

o Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to
adhere overnight.[16][30]

o Treat the cells with a serial dilution of pralsetinib. Include a vehicle-only (DMSO) control.
o Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[16][29]

o Equilibrate the plates to room temperature for approximately 30 minutes.

o Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

o Mix on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure luminescence with a plate reader.

o Normalize data to the vehicle control wells and plot the dose-response curve to determine
the IC50 value.[30]

In Vivo Xenograft Tumor Model

o Objective: To evaluate the anti-tumor efficacy of orally administered pralsetinib in a mouse
model.

o Materials:
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[e]

Immunocompromised mice (e.g., athymic nude or NSG mice).

o

RET-altered human cancer cells (e.g., TT or LC-2/ad).

[¢]

Pralsetinib formulated for oral gavage.

Vehicle control formulation.

o

[e]

Calipers for tumor measurement.

e Procedure:
o Subcutaneously implant RET-altered cancer cells into the flank of each mouse.

o Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mms3),
randomize the mice into treatment and vehicle control groups.

o Administer pralsetinib (e.g., at doses of 5, 10, 30 mg/kg) or vehicle control orally, once
daily.

o Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated
using the formula: (Length x Width?) / 2.

o Monitor animal body weight and overall health as indicators of toxicity.

o At the end of the study (due to tumor size limits or a predetermined time point), euthanize
the mice and excise the tumors for weight measurement and further analysis (e.g.,
pharmacodynamic studies via Western blot).[17]

o Compare the tumor growth curves and final tumor weights between the treatment and
vehicle groups to determine efficacy.[17]

Visualizations

Diagram 1: RET Signaling Pathway and Pralsetinib
Inhibition
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Caption: Canonical and oncogenic RET signaling pathways and the inhibitory action of
pralsetinib.

Diagram 2: Preclinical Discovery Workflow for a RET
Inhibitor
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Caption: A generalized workflow for the preclinical discovery and validation of a RET inhibitor.
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Diagram 3: Logical Model of Acquired Resistance to
Pralsetinib

Caption: Pralsetinib effectively inhibits primary RET alterations but can lead to resistance via
new mutations.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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